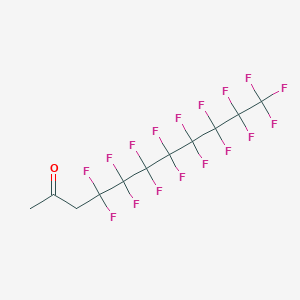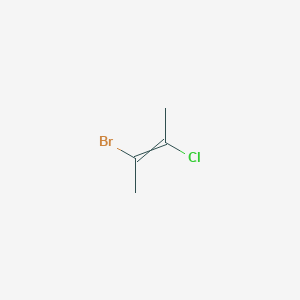
2-Bromo-3-chlorobut-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-chlorobut-2-ene is an organic compound with the molecular formula C4H6BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-3-chlorobut-2-ene can be synthesized through several methods. One common approach involves the halogenation of butene derivatives. For instance, the reaction of 2-butene with bromine and chlorine under controlled conditions can yield this compound. The reaction typically requires a solvent such as carbon tetrachloride and is carried out at low temperatures to control the reactivity of the halogens.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to remove any impurities and obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-3-chlorobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form butadiene derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents, such as hydrogen halides or halogens, to form dihalogenated alkanes.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols.
Bases: Potassium hydroxide (KOH) or sodium hydroxide (NaOH) for elimination reactions.
Halogens: Bromine (Br2) and chlorine (Cl2) for addition reactions.
Major Products
Substitution Products: 2-Hydroxy-3-chlorobut-2-ene, 2-Bromo-3-aminobut-2-ene.
Elimination Products: 1,3-Butadiene derivatives.
Addition Products: 2,3-Dibromo-3-chlorobutane, 2-Bromo-3,3-dichlorobutane.
Applications De Recherche Scientifique
2-Bromo-3-chlorobut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers use it to study the effects of halogenated compounds on biological systems, including their potential as enzyme inhibitors or modulators of biochemical pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds, particularly those that require halogenated intermediates.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-chlorobut-2-ene involves its interaction with various molecular targets. For example, in substitution reactions, the compound acts as an electrophile, with the bromine or chlorine atoms being replaced by nucleophiles. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-chlorobutane: Similar in structure but lacks the double bond, leading to different reactivity and applications.
2-Bromo-3-chloropropene: A shorter chain analogue with different physical and chemical properties.
2-Chloro-3-bromobut-2-ene:
Uniqueness
2-Bromo-3-chlorobut-2-ene is unique due to the presence of both bromine and chlorine atoms on a butene backbone, which imparts distinct reactivity patterns. Its ability to undergo a variety of chemical reactions makes it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
80687-89-4 |
|---|---|
Formule moléculaire |
C4H6BrCl |
Poids moléculaire |
169.45 g/mol |
Nom IUPAC |
2-bromo-3-chlorobut-2-ene |
InChI |
InChI=1S/C4H6BrCl/c1-3(5)4(2)6/h1-2H3 |
Clé InChI |
RQBDCNJQWARGOU-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


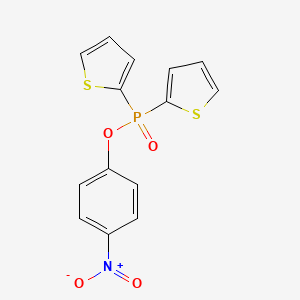
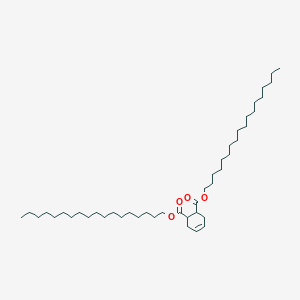
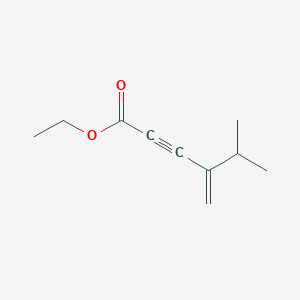
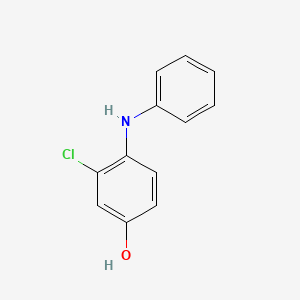
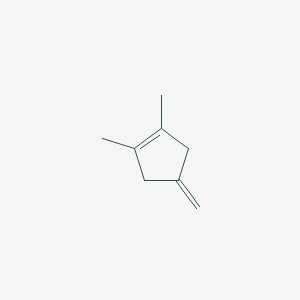
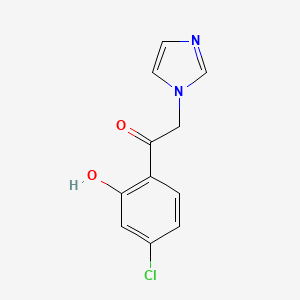

![1,4-Dioxaspiro[4.5]decan-3-ylmethyl acetate](/img/structure/B14419018.png)

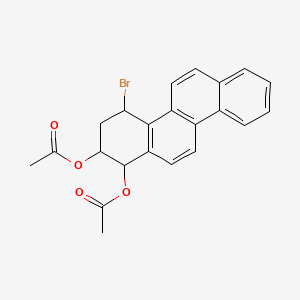
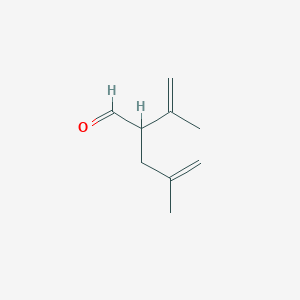

![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
